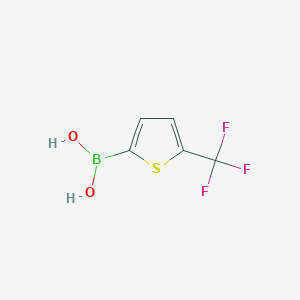

(5-(Trifluoromethyl)thiophen-2-yl)boronic acid

Descripción

Propiedades

IUPAC Name |

[5-(trifluoromethyl)thiophen-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BF3O2S/c7-5(8,9)3-1-2-4(12-3)6(10)11/h1-2,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHBZQJOZVBHDAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(S1)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BF3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60669692 | |

| Record name | [5-(Trifluoromethyl)thiophen-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60669692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958451-91-7 | |

| Record name | [5-(Trifluoromethyl)thiophen-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60669692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [5-(trifluoromethyl)thiophen-2-yl]boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mecanismo De Acción

Target of Action

The primary target of (5-(Trifluoromethyl)thiophen-2-yl)boronic acid is the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction. This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process.

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound transfers an organyl group to the palladium catalyst. This results in the formation of a new palladium-carbon bond.

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction involves several steps, including oxidative addition, transmetalation, and reductive elimination. The compound, as a boronic acid, plays a crucial role in the transmetalation step. The downstream effects include the formation of a new carbon-carbon bond, which is a key step in the synthesis of many organic compounds.

Pharmacokinetics

As a boronic acid, it is expected to have good stability and reactivity, which can impact its bioavailability in chemical reactions.

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction. This can lead to the synthesis of various organic compounds, including pharmaceuticals and polymers.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and under -20°C to maintain its stability. Furthermore, the efficiency of the Suzuki-Miyaura reaction can be affected by the presence of other substances in the reaction mixture, such as bases or other ligands.

Análisis Bioquímico

Biochemical Properties

(5-(Trifluoromethyl)thiophen-2-yl)boronic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, facilitating the formation of carbon-carbon bonds. One of the primary interactions is with palladium catalysts in Suzuki-Miyaura coupling reactions, where this compound acts as a nucleophilic partner. This interaction is crucial for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Additionally, this compound can interact with proteases and other enzymes, potentially inhibiting their activity through the formation of boronate esters.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions but can degrade when exposed to light, moisture, or elevated temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, with prolonged exposure leading to cumulative changes in enzyme activity and gene expression.

Actividad Biológica

(5-(Trifluoromethyl)thiophen-2-yl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article summarizes the synthesis, properties, and biological activities of this compound based on various research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the introduction of a trifluoromethyl group to the thiophene ring, which enhances its electronic properties. The trifluoromethyl group is known for its electron-withdrawing characteristics, which can influence the compound's reactivity and stability in biological contexts. The compound's structure allows it to interact with various biological macromolecules, making it a candidate for further pharmacological studies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has shown moderate activity against several microbial strains:

- Candida albicans : Exhibited moderate antifungal activity.

- Aspergillus niger : Demonstrated higher antifungal efficacy compared to other tested compounds.

- Escherichia coli : Displayed significant antibacterial properties.

- Bacillus cereus : The Minimum Inhibitory Concentration (MIC) was found to be lower than that of AN2690 (Tavaborole), indicating a potentially stronger antibacterial effect.

The mechanism of action appears to involve inhibition of leucyl-tRNA synthetase (LeuRS), similar to other boronic acid derivatives, which disrupts protein synthesis in microorganisms .

Research Findings and Case Studies

Research has indicated that the structural modifications in boronic acids can significantly affect their biological activities. A comparative study on structurally related compounds revealed that those with electron-withdrawing groups like trifluoromethyl tend to exhibit enhanced biological activities due to improved binding affinities with target proteins .

Table 1: Comparative Biological Activity of Related Boronic Acids

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate against Candida albicans | Limited data; potential against leukemia |

| AN2690 (Tavaborole) | Strong against Candida albicans | Approved for topical fungal infections |

| 4-(Trifluoromethyl)phenylboronic acid | Moderate against E. coli | Cytotoxicity observed in various cell lines |

Aplicaciones Científicas De Investigación

Pharmaceutical Development

The compound's trifluoromethyl group is known for enhancing biological activity by influencing the electronic properties of the molecule. This characteristic makes (5-(Trifluoromethyl)thiophen-2-yl)boronic acid a valuable scaffold in drug design and development.

Antimicrobial Activity

Recent studies have demonstrated its potential as an antibacterial agent. For instance, derivatives of phenylboronic acids, including those with trifluoromethyl substitutions, have shown promising results against various pathogens such as Candida albicans and Escherichia coli. The mechanism of action appears to involve inhibition of leucyl-tRNA synthetase, similar to existing antifungal agents like Tavaborole (AN2690) .

Case Study: Antifungal Properties

A study highlighted the compound's moderate antifungal activity against Aspergillus niger, with a Minimum Inhibitory Concentration (MIC) lower than that of established drugs. This suggests that further optimization could yield effective new antifungal therapies .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to participate in cross-coupling reactions, such as Suzuki-Miyaura reactions, allows for the formation of complex organic molecules.

Synthesis Techniques

The synthesis typically involves several steps, starting from commercially available precursors. The trifluoromethyl group can enhance the reactivity of the boronic acid in coupling reactions, leading to higher yields and selectivity .

Material Science

In materials science, compounds like this compound are explored for their potential in developing new materials with specific electronic properties.

Conductive Polymers

Research indicates that incorporating this boronic acid into polymer matrices can modify their electrical conductivity and thermal stability. The unique electronic characteristics imparted by the trifluoromethyl group may lead to advancements in organic electronics and sensor technologies .

Comparación Con Compuestos Similares

Comparison with Similar Thiophene-Based Boronic Acids

Structural and Electronic Effects

The electronic and steric properties of substituents on thiophene boronic acids critically influence their reactivity, acidity, and biological activity. Below is a comparative analysis with key analogues:

Table 1: Substituent Effects on Key Properties

Key Observations:

Acidity : The trifluoromethyl group lowers the pKa significantly compared to alkyl (e.g., -t-Bu) or formyl (-CHO) substituents due to its strong electron-withdrawing nature .

Suzuki Reactivity : Bromo-substituted derivatives (e.g., (4-Bromo-5-methylthiophen-2-yl)boronic acid) exhibit higher reactivity in cross-coupling reactions due to the bromide's leaving-group ability . In contrast, the trifluoromethyl group reduces reactivity slightly but enhances stability against hydrolysis.

Biological Activity: Only the trifluoromethyl derivative demonstrates pronounced antimicrobial action, likely due to its ability to form cyclic benzoxaborole isomers that bind LeuRS . Formyl-substituted analogues (e.g., 5-Formyl-4-methylthiophene-2-boronic acid) show moderate activity but lack the trifluoromethyl group's enzyme-binding efficiency .

Métodos De Preparación

Starting Materials and Catalysts

- 3-Bromo-5-(trifluoromethyl)thiophene or its boronic acid MIDA ester derivatives serve as key precursors.

- Boron sources include 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives or MIDA boronate esters .

- Catalysts such as Pd(OAc)2 , Pd(dppf)Cl2·DCM , or Pd(dppf)Cl2 combined with ligands like SPhos or dppf are employed.

- Bases like potassium phosphate (K3PO4) are used to facilitate the borylation.

Reaction Conditions

- Reactions are typically carried out in tetrahydrofuran (THF) with small amounts of water (approx. 5 equivalents) to assist the catalytic cycle.

- The mixture is purged with nitrogen to maintain an inert atmosphere.

- Heating at 90 °C for 24 hours in a sealed vial or microwave vial is common to drive the borylation to completion.

- After the borylation, the reaction mixture is cooled to 0 °C, and 30% aqueous hydrogen peroxide is added dropwise to oxidize boronate esters to the free boronic acid.

- The oxidative step is stirred at room temperature for 3 hours to ensure full conversion.

Workup and Purification

- The reaction is quenched with sodium metabisulfite to neutralize excess peroxide.

- Extraction with ethyl acetate and washes with saturated ammonium chloride and brine remove inorganic impurities.

- The combined organic layers are dried, filtered, and concentrated.

- Purification is performed by column chromatography on C18 silica gel , eluting with gradients of water and acetonitrile or ethyl acetate/petroleum ether to isolate the boronic acid as a solid.

Representative Experimental Data

| Parameter | Conditions / Data |

|---|---|

| Catalyst | Pd(OAc)2 (4 mol%), SPhos (8 mol%) |

| Boron reagent | 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane (1.5 equiv) |

| Base | K3PO4 (3 equiv) |

| Solvent | THF (0.25 M), H2O (5 equiv) |

| Temperature | 90 °C |

| Reaction time | 24 hours |

| Oxidant | 30% aq. H2O2 (10 equiv) |

| Oxidation time | 3 hours at room temperature |

| Yield | 80-88% (isolated) |

| Physical form | White to pale yellow solid |

Conversion data from kinetic studies show that the oxidative step reaches over 90% conversion within 3 hours, with near-complete conversion (98%) after 24 hours, indicating efficient oxidation of boronate intermediates to boronic acid.

Mechanistic Insights and Optimization Notes

- The use of MIDA boronate esters as protected boronic acid intermediates enhances stability during synthesis and purification.

- The choice of ligand (SPhos vs. dppf) affects catalytic efficiency; SPhos generally provides higher turnover numbers for this substrate.

- The presence of water is critical for the catalytic cycle but must be controlled to prevent hydrolysis of sensitive intermediates.

- The oxidative workup with hydrogen peroxide is mild and selective, avoiding degradation of the trifluoromethyl and thiophene moieties.

- Purification on reversed-phase silica gels (C18) is preferred for better separation of boronic acids from side products.

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Borylation | 3-Bromo-5-(trifluoromethyl)thiophene + Pd catalyst + boronate ester + K3PO4 + THF/H2O, 90 °C, 24 h | Formation of boronate ester intermediate |

| Oxidation | Addition of 30% aqueous H2O2 at 0 °C, stir 3 h | Conversion to boronic acid |

| Quenching and Extraction | Sodium metabisulfite, EtOAc extraction, washes | Removal of oxidant and impurities |

| Purification | Column chromatography on C18 silica gel | Isolation of pure boronic acid |

Q & A

Basic Questions

Q. What are the common synthetic routes for (5-(Trifluoromethyl)thiophen-2-yl)boronic acid?

- Methodological Answer : The compound is typically synthesized via palladium-catalyzed Miyaura borylation. A brominated precursor (e.g., 2-bromo-5-(trifluoromethyl)thiophene) reacts with bis(pinacolato)diboron in the presence of a Pd catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous dioxane at 80–100°C under inert gas. Post-reaction purification involves column chromatography and recrystallization to achieve >95% purity .

Q. How should this compound be purified and characterized?

- Methodological Answer : Purification is critical due to boron-related byproducts. Use silica gel chromatography with a gradient of ethyl acetate/hexane. Characterization involves:

- LCMS : Confirm molecular ion ([M+H]+) and retention time (e.g., 1.26 minutes under SMD-TFA05 conditions) .

- ¹H/¹³C NMR : Note that adjacent quaternary carbons to boron may not resolve clearly in ¹³C spectra .

- HPLC : Monitor purity using reverse-phase C18 columns with UV detection at 254 nm .

Q. What precautions are necessary for handling and storage?

- Methodological Answer : Store at 0–6°C in airtight, moisture-resistant containers under nitrogen. Avoid prolonged exposure to air or moisture, which can hydrolyze the boronic acid to the corresponding boroxine. Use gloveboxes for sensitive reactions .

Advanced Research Questions

Q. How does the trifluoromethyl group influence cross-coupling efficiency in Suzuki-Miyaura reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group reduces electron density at the thiophene ring, slowing transmetallation. Optimize with:

- Catalyst Systems : Pd(PPh₃)₄ or XPhos Pd G3 for sterically hindered substrates.

- Base Selection : K₂CO₃ or Cs₂CO₃ in THF/H₂O mixtures to enhance stability.

- Kinetic Studies : Monitor reaction progress via in situ ¹⁹F NMR to adjust stoichiometry .

Q. What are the challenges in synthesizing derivatives for drug discovery?

- Methodological Answer : The trifluoromethyl group enhances metabolic stability but complicates regioselective functionalization. Strategies include:

- Directed ortho-Metalation (DoM) : Use LDA or TMPLi to introduce substituents at the 3-position of the thiophene ring.

- Protection/Deprotection : Temporarily protect the boronic acid as a pinacol ester to avoid side reactions during derivatization .

Q. How can computational modeling predict biological activity of derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations assess electronic effects of the trifluoromethyl group on binding affinity. Molecular docking (e.g., AutoDock Vina) models interactions with targets like leucyl-tRNA synthetase. Validate predictions with SPR (Surface Plasmon Resonance) binding assays .

Q. What analytical methods resolve contradictions in reaction yields reported in literature?

- Methodological Answer : Discrepancies often arise from trace moisture or Pd impurities. Standardize protocols:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.